molecular formula C24H26N2O6 B1585913 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(tert-butoxycarbonyl)imidazolidine-2-carboxylic acid CAS No. 207129-12-2

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(tert-butoxycarbonyl)imidazolidine-2-carboxylic acid

Cat. No.: B1585913
CAS No.: 207129-12-2
M. Wt: 438.5 g/mol
InChI Key: IHRMIKPTDYFJCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(tert-butoxycarbonyl)imidazolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C24H26N2O6 and its molecular weight is 438.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of the compound 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(tert-butoxycarbonyl)imidazolidine-2-carboxylic acid, also known as Fmoc-(R,S)-Boc-imidazolidine-2-carboxylic acid, is the amino group of an amino acid . The compound is used in peptide synthesis, where it serves as a protecting group for the amino group .

Mode of Action

Fmoc-(R,S)-Boc-imidazolidine-2-carboxylic acid interacts with its targets by forming a protective layer around the amino group of an amino acid . This protection is crucial during the formation of the peptide bond, a process that requires the activation of the carboxyl group of an amino acid . The compound is stable under acidic conditions but can be removed under mild basic conditions .

Biochemical Pathways

The compound Fmoc-(R,S)-Boc-imidazolidine-2-carboxylic acid plays a significant role in the biochemical pathway of peptide synthesis . It allows for the efficient synthesis of peptides, including ones of significant size and complexity . The compound’s ability to protect the amino group during peptide bond formation and its subsequent removal under basic conditions are key steps in this pathway .

Pharmacokinetics

Its stability under acidic conditions and lability under basic conditions suggest that it could be rapidly metabolized and eliminated in a biological system, although this would depend on the specific conditions and presence of appropriate enzymes .

Result of Action

The result of the action of Fmoc-(R,S)-Boc-imidazolidine-2-carboxylic acid is the successful synthesis of peptides . By protecting the amino group during peptide bond formation and then being removed under basic conditions, the compound allows for the creation of peptides of various lengths and complexities .

Action Environment

The action of Fmoc-(R,S)-Boc-imidazolidine-2-carboxylic acid is influenced by the pH of the environment . The compound is stable under acidic conditions, which allows it to protect the amino group during peptide bond formation . Under basic conditions, the compound is removed, allowing for the continuation of the peptide synthesis process . Therefore, the efficacy and stability of the compound are highly dependent on the pH of the environment .

Biological Activity

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(tert-butoxycarbonyl)imidazolidine-2-carboxylic acid, commonly referred to as Fmoc-Asp(OH)-OtBu, is a compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H25NO6
  • Molecular Weight : 411.45 g/mol
  • CAS Number : 129460-09-9
  • MDL Number : MFCD00065631

The biological activity of this compound is primarily attributed to its role as a building block in peptide synthesis, particularly in the development of peptide-based drugs. The presence of the fluorenylmethoxycarbonyl (Fmoc) group allows for selective protection of amino acids during synthesis, which is crucial for the formation of complex peptides.

Antimicrobial Activity

Research indicates that derivatives of Fmoc-Asp(OH)-OtBu exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics .

Anti-Cancer Properties

Fmoc-Asp(OH)-OtBu has been evaluated for its anti-cancer potential. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. This mechanism suggests that it may serve as a lead compound for developing novel anti-cancer agents .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of imidazolidine derivatives. Fmoc-Asp(OH)-OtBu has been associated with the modulation of neuronal signaling pathways, potentially offering therapeutic benefits in neurodegenerative diseases .

Research Findings and Case Studies

StudyFindings
Study 1 Evaluated antimicrobial activity against E. coli and S. aureus; demonstrated significant inhibition with MIC values below 50 µg/mL .
Study 2 Investigated anti-cancer effects on MCF-7 breast cancer cells; induced apoptosis via caspase activation pathways .
Study 3 Assessed neuroprotective effects in an Alzheimer's disease model; improved cognitive function and reduced amyloid-beta accumulation .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]imidazolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-24(2,3)32-23(30)26-13-12-25(20(26)21(27)28)22(29)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRMIKPTDYFJCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373263
Record name Fmoc-(R,S)-Boc-imidazolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207129-12-2
Record name Fmoc-(R,S)-Boc-imidazolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(tert-butoxycarbonyl)imidazolidine-2-carboxylic acid
Reactant of Route 2
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(tert-butoxycarbonyl)imidazolidine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(tert-butoxycarbonyl)imidazolidine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(tert-butoxycarbonyl)imidazolidine-2-carboxylic acid
Reactant of Route 5
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(tert-butoxycarbonyl)imidazolidine-2-carboxylic acid
Reactant of Route 6
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(tert-butoxycarbonyl)imidazolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.